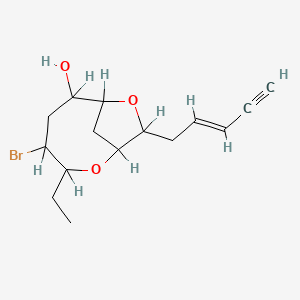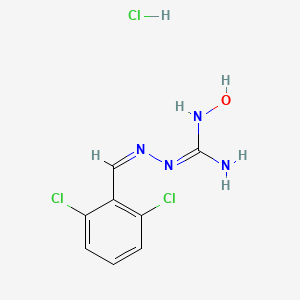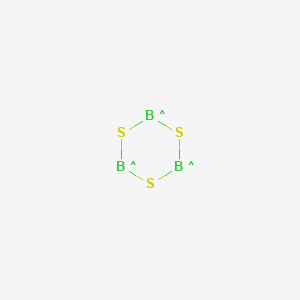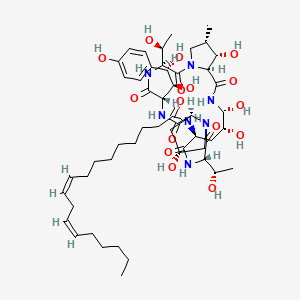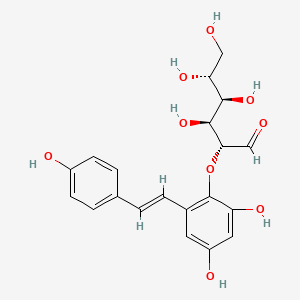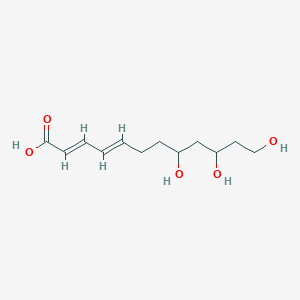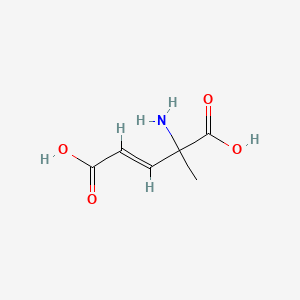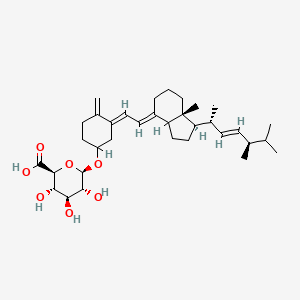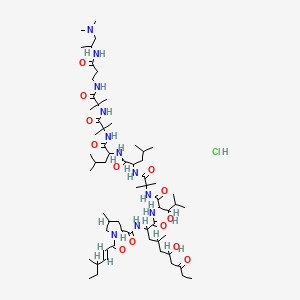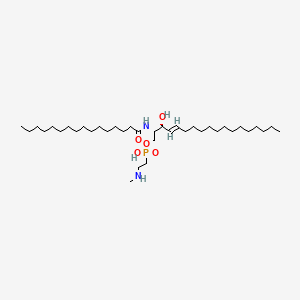
Silicon-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silicon-31 atom is the radioactive isotope of silicon with relative atomic mass 30.975363, half-life of 2.62 hours and nuclear spin (3)/2.
Scientific Research Applications
Si/SiGe Heterostructures in Semiconductor Devices Silicon germanium (SiGe) heterostructures are pivotal in semiconductor devices, facilitating band structure and strain engineering. This has led to significant improvements in microelectronic device performance and the exploration of new concepts (Paul, 2004).
Nanotechnology and Advanced Materials Silicon forms, particularly in nanotechnology and advanced materials, have been extensively researched for their unique structural and optical functions. The study of diatom frustules, microscopic algae with porous silica shells, suggests potential applications for silicon in novel material development (Losic, Mitchell, & Voelcker, 2009).
Optical Gain in Silicon Nanocrystals Silicon nanocrystals demonstrate potential for light amplification, opening avenues for integrating optical functionality with silicon microelectronics. This advancement challenges the traditional limitation of silicon as an indirect-bandgap semiconductor (Pavesi et al., 2000).
Silicon-Based Anodes in Lithium-Ion Batteries Silicon is intensively studied as an anode material for lithium-ion batteries due to its high specific capacity. Despite challenges like volume change during charging, recent advancements have improved cycle life and capacity, suggesting a promising future in energy storage applications (Feng et al., 2018).
Biocompatibility in Medical Applications The biocompatibility of silicon and silicon carbide surfaces with Neural Stem Cells and Olfactory Ensheathing Cells highlights its potential in medical device manufacturing, particularly for neurodegenerative diseases (Bonaventura et al., 2019).
Silicon in Agriculture Silicon Fertilization for Maize
Silicon fertilization has shown to improve the growth and yield of maize under water-deficit conditions. Its application enhances photosynthetic rates and reduces transpiration, demonstrating its role in agricultural resilience (Amin et al., 2018).
Silicon in Photovoltaics Ultrathin Solar Microcells
The development of ultrathin silicon solar microcells for flexible, semitransparent, and microconcentrator solar modules represents a significant advancement in solar energy technology, leveraging silicon's abundance and efficiency (Yoon et al., 2008).
properties
CAS RN |
14276-49-4 |
|---|---|
Product Name |
Silicon-31 |
Molecular Formula |
Si |
Molecular Weight |
30.975363 g/mol |
IUPAC Name |
silicon-31 |
InChI |
InChI=1S/Si/i1+3 |
InChI Key |
XUIMIQQOPSSXEZ-AKLPVKDBSA-N |
Isomeric SMILES |
[31Si] |
SMILES |
[Si] |
Canonical SMILES |
[Si] |
synonyms |
31Si radioisotope Si-31 radioisotope Silicon-31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)
![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)
